2-Dimethylaminopyridine

概要

説明

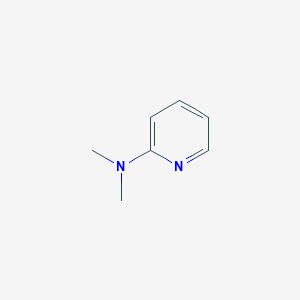

2-ジメチルアミノピリジンは、化学式C7H10N2のピリジンの誘導体です。 無色透明から淡黄色の液体であり、その強力な求核性により、有機合成において広く使用されています 。 この化合物は、さまざまな化学反応を触媒する能力で知られており、学術および産業の両方において貴重なツールとなっています .

準備方法

2-ジメチルアミノピリジンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、トリフルオロメタンスルホン酸の存在下でのアミノピリジンのジアゾ化、それに続くジメチルホルムアミド中での加熱を含みます 。 別の方法は、2-および4-ハロピリジンのジメチルアミンによるアミノ化であり、高収率で目的生成物を生成します 。 産業生産では、その効率性と高収率のために、これらの方法がしばしば用いられます。

化学反応の分析

科学的研究の応用

Acylation Reactions

DMAP significantly accelerates acylation reactions compared to traditional catalysts like pyridine or triethylamine. It was first noted for its effectiveness in the benzoylation of m-chloroaniline, increasing reaction rates by several orders of magnitude .

Key Findings:

- Reaction Type: Acylation

- Substrates: Various amines and alcohols

- Yield Improvement: Up to 10^5 times faster than pyridine .

Etherification and Esterification

In etherification and esterification reactions, DMAP facilitates the formation of ethers from alcohols and phenols, often at room temperature, which is advantageous for sensitive substrates .

Data Table: Etherification Reaction Yields with DMAP

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Etherification | Alcohol + Trityl Chloride | Ether | 20-30% increase |

| Esterification | Carboxylic Acid + Alcohol | Ester | High yield at room temperature |

Dehydrogenation Reactions

DMAP has been used as a catalyst in aerobic dehydrogenation processes, such as converting cyclohexanone to phenol. The mechanism involves forming palladium nanoparticles that retain catalytic activity throughout the reaction cycle .

Mechanistic Insights:

- Catalyst Formation: Pd nanoparticles generated during the reaction.

- Selectivity: High chemoselectivity for cyclohexenone over phenol due to DMAP's stabilizing effects on the catalyst .

Synthesis of Pharmaceuticals

DMAP plays a crucial role in the synthesis of various pharmaceuticals, including antitumor drugs. Its efficiency in acylation reactions allows for the rapid synthesis of complex molecules with high yields while minimizing racemization risks .

Development of Asymmetric Catalysts

Recent studies have focused on synthesizing chiral DMAP derivatives that enhance enantioselectivity in reactions involving secondary alcohols. These derivatives have shown promising results in kinetic resolutions, leading to higher enantiomeric excesses .

Case Study: Chiral DMAP Derivatives

- Catalyst Design: Modifications at the 3-position of pyridine.

- Applications: Kinetic resolution of secondary alcohols.

- Outcome: Improved enantioselectivity observed through fluorescence spectroscopy .

Emerging Applications

Research continues to explore new applications for DMAP, including its use in ionic liquids for synthesizing indoles and other heterocycles. These developments highlight DMAP's adaptability as a catalyst across diverse chemical environments .

作用機序

2-ジメチルアミノピリジンの作用機序は、その強力な求核性に関係しており、さまざまな化学反応を促進することができます。 ピリジン環の窒素原子は、ジメチルアミノ基の電子供与効果により、高度に求核性です 。 これにより、化合物はアシル化剤とイオン対を形成する能力が高まり、その結果、求核置換反応が加速されます .

類似の化合物との比較

2-ジメチルアミノピリジンは、4-ジメチルアミノピリジンなどの他のピリジン誘導体としばしば比較されます 。 両方の化合物は強力な求核性であり、効果的な触媒ですが、2-ジメチルアミノピリジンは、より穏やかな条件下でより幅広い反応を触媒できる点で独特です 。 他の類似の化合物には、2,6-ジメチル-3-ピリジニルアミンとN,N-ジメチルピリジン-2-アミンがあります .

類似化合物との比較

2-Dimethylaminopyridine is often compared with other pyridine derivatives, such as 4-Dimethylaminopyridine . While both compounds are strong nucleophiles and effective catalysts, this compound is unique in its ability to catalyze a wider range of reactions under milder conditions . Other similar compounds include 2,6-Dimethyl-3-pyridinylamine and N,N-Dimethylpyridin-2-amine .

生物活性

2-Dimethylaminopyridine (DMAP) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMAP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMAP is characterized by a pyridine ring substituted with two dimethylamino groups. Its chemical structure can be represented as follows:

This structure contributes to its basicity and nucleophilicity, making DMAP an effective catalyst in various chemical reactions, particularly in acylation and esterification processes.

Mechanisms of Biological Activity

The biological activities of DMAP can be attributed to several mechanisms:

- Enzyme Inhibition : DMAP acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD) .

- Antimicrobial Properties : DMAP has demonstrated antibacterial activity against a range of pathogens, making it a potential candidate for developing new antibacterial agents .

- Neuroprotective Effects : Studies have shown that DMAP derivatives can enhance neuronal survival under ischemic conditions, indicating potential use in stroke therapy .

Inhibition of Acetylcholinesterase

A study highlighted the synthesis of novel aryl-substituted 2-aminopyridine derivatives, which showed significant AChE inhibitory activity. These compounds were designed based on the structural framework of DMAP, demonstrating its role as a scaffold for developing effective cholinesterase inhibitors . The kinetic studies indicated that certain derivatives exhibited high potency against both AChE and BChE.

Antibacterial Activity

Research involving mixed ligand complexes of copper(II), nickel(II), and zinc(II) with DMAP revealed enhanced antibacterial properties. The study reported that the complex with zinc(II) showed the highest activity against various bacterial strains, suggesting that DMAP can enhance the efficacy of metal complexes .

Neuroprotection in Ischemic Stroke

In vitro studies assessed the neuroprotective effects of DMAP derivatives under oxygen-glucose deprivation conditions. Results indicated that certain compounds significantly improved neuronal survival rates compared to standard treatments like edaravone. This suggests that modifications to the DMAP structure can yield potent neuroprotective agents .

Data Tables

The following table summarizes key findings related to the biological activities of DMAP and its derivatives:

特性

IUPAC Name |

N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHKMPUSSFXUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022231 | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-33-0 | |

| Record name | 2-(Dimethylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5683-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Dimethylaminopyridine (2-DMAP) has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. Key spectroscopic data includes:

- 1H NMR: Studies have shown distinct peaks corresponding to the methyl groups and aromatic protons, with chemical shifts influenced by the presence and position of other substituents on the pyridine ring. [, ]

- FTIR: This technique can be used to identify characteristic functional groups present in 2-DMAP, such as C-H, C=N, and N-H vibrations. []

A: this compound often acts as a nucleophilic catalyst, particularly in acylation and related reactions. Its nitrogen lone pair can attack electrophilic centers, forming reactive intermediates that facilitate subsequent steps. [, , ] Some key applications include:

- Esterification and Amidation: It accelerates the formation of esters and amides from carboxylic acids and their derivatives. []

- Baylis-Hillman Reaction: It can catalyze the coupling of aldehydes with activated alkenes. []

- Protection and Deprotection Reactions: It can be used in the installation and removal of protecting groups in organic synthesis. []

A: this compound exhibits its activity primarily through its basic and nucleophilic properties. The dimethylamino group enhances the electron density at the pyridine nitrogen, making it a stronger base and nucleophile compared to unsubstituted pyridine. [, , , ] This enhanced nucleophilicity enables it to:

- Abstract Protons: In reactions like hydrogen-deuterium exchange, 2-DMAP can abstract a proton from a substrate, facilitating the exchange process. []

- Form Reactive Intermediates: In acylation reactions, 2-DMAP can react with acyl chlorides to form highly reactive acyl pyridinium intermediates, which are more susceptible to nucleophilic attack by alcohols or amines, leading to the desired esters or amides. [, ]

- Stabilize Transition States: In some cases, 2-DMAP can interact with transition states through hydrogen bonding or other non-covalent interactions, lowering the activation energy and accelerating the reaction rate. [, ]

- Sensitivity to Strong Acids: Under strongly acidic conditions, 2-DMAP can undergo protonation at the ring nitrogen, potentially reducing its catalytic activity. []

- Decomposition at High Temperatures: Like many organic compounds, prolonged heating at elevated temperatures can lead to decomposition. []

ANone: Modifications to the structure of 2-DMAP can significantly impact its properties:

- Electron-Donating Groups: Introducing electron-donating groups on the pyridine ring further increases the nucleophilicity of the nitrogen, potentially enhancing its catalytic activity in reactions like acylation. [, ]

- Electron-Withdrawing Groups: Conversely, electron-withdrawing groups would decrease the nucleophilicity, potentially making it less effective as a catalyst. [, ]

- Steric Hindrance: Bulky substituents around the nitrogen atom can introduce steric hindrance, hindering its ability to approach and interact with other molecules, thus affecting its reactivity. [, ]

ANone: Yes, computational methods have been employed to investigate various aspects of 2-DMAP, including:

- Mechanism of Catalysis: Studies have utilized density functional theory (DFT) calculations to elucidate the detailed mechanisms of reactions catalyzed by 2-DMAP, providing insights into transition states and intermediates. [, , ]

- Conformational Analysis: Molecular mechanics and quantum mechanical calculations have been used to explore the conformational preferences of 2-DMAP and its derivatives, revealing information about the preferred orientation of the dimethylamino group relative to the pyridine ring. [, , ]

ANone: Several analytical techniques are suitable for 2-DMAP analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are valuable for structural characterization, identifying the presence and environment of different protons and carbons within the molecule. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often employed for the separation and detection of 2-DMAP, especially in complex mixtures. []

- High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of 2-DMAP, particularly when coupled with appropriate detectors like UV-Vis or mass spectrometry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。